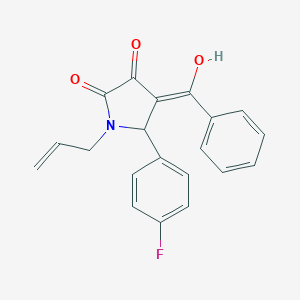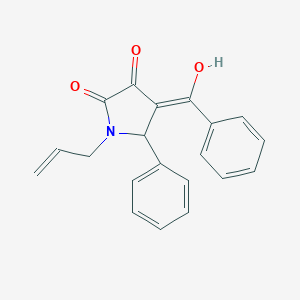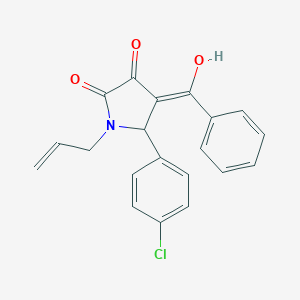![molecular formula C22H30FN3O2S B282591 2-{[1-ethyl-4-(3-fluorobenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(2-ethylhexyl)acetamide](/img/structure/B282591.png)
2-{[1-ethyl-4-(3-fluorobenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(2-ethylhexyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[1-ethyl-4-(3-fluorobenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(2-ethylhexyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-{[1-ethyl-4-(3-fluorobenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(2-ethylhexyl)acetamide is not fully understood. However, it is believed to exert its effects by inhibiting various enzymes and signaling pathways that are involved in inflammation, tumor growth, and bacterial infections.
Biochemical and Physiological Effects
Studies have shown that 2-{[1-ethyl-4-(3-fluorobenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(2-ethylhexyl)acetamide has various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. It has also been shown to inhibit tumor growth by inducing apoptosis and inhibiting cell proliferation. Furthermore, it has been found to have antibacterial effects by disrupting bacterial cell membranes and inhibiting bacterial protein synthesis.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-{[1-ethyl-4-(3-fluorobenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(2-ethylhexyl)acetamide in lab experiments is its potential to target multiple pathways involved in various diseases. It is also relatively easy to synthesize and purify. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in lab experiments.
Future Directions
There are several future directions for research on 2-{[1-ethyl-4-(3-fluorobenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(2-ethylhexyl)acetamide. One direction is to further investigate its mechanism of action to optimize its use in lab experiments and potential therapeutic applications. Another direction is to study its pharmacokinetics and pharmacodynamics to determine its safety and efficacy in humans. Additionally, it would be beneficial to explore its potential use in combination with other drugs to enhance its therapeutic effects.
Synthesis Methods
The synthesis of 2-{[1-ethyl-4-(3-fluorobenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(2-ethylhexyl)acetamide involves the reaction of 1-ethyl-4-(3-fluorobenzylidene)-5-oxo-4,5-dihydro-1H-imidazole-2-thiol with 2-ethylhexyl chloroacetate in the presence of a base. This reaction leads to the formation of the desired compound, which can be purified by various techniques such as column chromatography, recrystallization, and distillation.
Scientific Research Applications
2-{[1-ethyl-4-(3-fluorobenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(2-ethylhexyl)acetamide has shown potential applications in various scientific research areas. It has been studied for its anti-inflammatory, anti-tumor, and anti-bacterial properties. In addition, it has been investigated for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
properties
Molecular Formula |
C22H30FN3O2S |
|---|---|
Molecular Weight |
419.6 g/mol |
IUPAC Name |
2-[(4E)-1-ethyl-4-[(3-fluorophenyl)methylidene]-5-oxoimidazol-2-yl]sulfanyl-N-(2-ethylhexyl)acetamide |
InChI |
InChI=1S/C22H30FN3O2S/c1-4-7-9-16(5-2)14-24-20(27)15-29-22-25-19(21(28)26(22)6-3)13-17-10-8-11-18(23)12-17/h8,10-13,16H,4-7,9,14-15H2,1-3H3,(H,24,27)/b19-13+ |
InChI Key |
NTWCGVQYDWUAMU-CPNJWEJPSA-N |
Isomeric SMILES |
CCCCC(CC)CNC(=O)CSC1=N/C(=C/C2=CC(=CC=C2)F)/C(=O)N1CC |
SMILES |
CCCCC(CC)CNC(=O)CSC1=NC(=CC2=CC(=CC=C2)F)C(=O)N1CC |
Canonical SMILES |
CCCCC(CC)CNC(=O)CSC1=NC(=CC2=CC(=CC=C2)F)C(=O)N1CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-acetyl-2-(2,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-2H-pyrrol-5-one](/img/structure/B282511.png)
![4-[2-(2,4-dimethoxyphenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B282515.png)
![3-acetyl-2-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-2H-pyrrol-5-one](/img/structure/B282516.png)
![4-[(3E)-2-(4-fluorophenyl)-3-[hydroxy-(4-methylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]butanoic acid](/img/structure/B282518.png)
![4-acetyl-1-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282521.png)
![4-benzoyl-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282529.png)
![1-[2-(dimethylamino)ethyl]-5-(2-fluorophenyl)-3-hydroxy-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282532.png)

![3-hydroxy-4-(2,4,6-trimethylbenzoyl)-spiro[furan-5,2'-(1'H)-indene]-1',2,3'(2'H,5H)-trione](/img/structure/B282534.png)



